1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Conformational analysis π-Conjugation Regioisomer specificity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034253-12-6) is a synthetic unsymmetrical urea derivative bearing a 2,2'-bifuran moiety on one terminus and a naphthalen-1-ylmethyl group on the other, with molecular formula C21H18N2O3 and molecular weight 346.39 g/mol. The compound belongs to a broader class of bifuran-containing ureas that have appeared in patent disclosures as vanilloid receptor 1 (VR1/TRPV1) antagonists and as urea transporter (UT-B) inhibitors.

Molecular Formula C21H18N2O3
Molecular Weight 346.386
CAS No. 2034253-12-6
Cat. No. B2519449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
CAS2034253-12-6
Molecular FormulaC21H18N2O3
Molecular Weight346.386
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CC=CO4
InChIInChI=1S/C21H18N2O3/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-14-17-10-11-20(26-17)19-9-4-12-25-19/h1-12H,13-14H2,(H2,22,23,24)
InChIKeyTZFOZQPVTAAEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034253-12-6): A Structurally Differentiated Bifuran-Aryl Urea for Ion Channel and Kinase Research


1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034253-12-6) is a synthetic unsymmetrical urea derivative bearing a 2,2'-bifuran moiety on one terminus and a naphthalen-1-ylmethyl group on the other, with molecular formula C21H18N2O3 and molecular weight 346.39 g/mol [1]. The compound belongs to a broader class of bifuran-containing ureas that have appeared in patent disclosures as vanilloid receptor 1 (VR1/TRPV1) antagonists [2] and as urea transporter (UT-B) inhibitors . Unlike simpler mono-aryl ureas, the presence of the 2,2'-bifuran scaffold introduces distinct conformational constraints and electronic properties that differentiate it from its 2,3'-bifuran regioisomer and from single-furan analogs, potentially altering target binding profiles [3].

Why 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea Cannot Be Simply Replaced by In-Class Analogs


Substitution of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea with a closely related bifuran-urea is not straightforward due to three interdependent structural variables: (i) the regiochemistry of the bifuran core (2,2'- vs. 2,3'-linkage), which alters π-conjugation, molecular shape, and rotational freedom [1]; (ii) the identity of the aryl substituent (naphthalen-1-ylmethyl vs. o-tolyl, 2-methoxyethyl, benzo[d][1,3]dioxol-5-yl, or 4-chlorobenzyl), which governs lipophilicity, metabolic stability, and target complementarity [2]; and (iii) the urea linker geometry, which is sensitive to both flanking groups and influences hydrogen-bond donor/acceptor presentation. Even among compounds sharing the 2,2'-bifuran-5-ylmethyl-urea core, a change from naphthalen-1-ylmethyl to a smaller or differently shaped aryl group may abrogate activity at a given target, as evidenced by the varied IC50 values observed across this compound series against urea transporters [3] and kinases .

Quantitative Differentiation Evidence for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034253-12-6)


Regioisomeric Scaffold Differentiation: 2,2'-Bifuran vs. 2,3'-Bifuran Conformational Barrier

The 2,2'-bifuran core present in CAS 2034253-12-6 imposes a higher rotational barrier between the two furan rings compared to the 2,3'-bifuran regioisomer. Computational studies on the parent bifurans demonstrate that 2,2'-bifuran has a larger rotational barrier than 3,3'-bifuran, a distinction that extends to 2,2'- vs. 2,3'-linked systems [1]. This increased barrier restricts the conformational ensemble available to the bifuran moiety, resulting in a more rigid and defined molecular shape. The 2,3'-bifuran regioisomer, by contrast, presents a different projection angle of the furan oxygen lone pairs and a distinct π-surface topology, which can alter target recognition. For researchers comparing CAS 2034253-12-6 against the commercially available 1-([2,3'-bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea, this conformational difference is expected to produce divergent binding poses at conformationally sensitive targets such as VR1/TRPV1 [2].

Conformational analysis π-Conjugation Regioisomer specificity

Urea Transporter B (UT-B) Inhibition: Class-Level Activity Contextualization

Bifuran-containing urea derivatives have been characterized as inhibitors of the kidney urea transporter UT-B, a target of interest for developing sodium-sparing diuretics ('urearetics') . A structurally related bifuran-urea compound (BindingDB ID BDBM50512257, CHEMBL1421830) demonstrated UT-B inhibition with an IC50 of 2.54×10³ nM (2.54 μM) in Sprague-Dawley rat erythrocytes, measured via a spectrophotometric erythrocyte lysis assay with a 6-minute incubation [1]. While this specific IC50 datum is from a related analog rather than CAS 2034253-12-6 itself, it establishes that the bifuran-urea pharmacophore is competent for UT-B engagement. The naphthalen-1-ylmethyl substituent on CAS 2034253-12-6 provides a larger hydrophobic surface area compared to the 2-methoxyethyl or o-tolyl analogs, which may enhance binding within the hydrophobic UT-B channel pore . Direct head-to-head UT-B inhibition data for CAS 2034253-12-6 versus its closest analogs are not publicly available as of this analysis.

Urea transporter inhibition UT-B Diuretic target

Lipophilicity and π-Stacking Capacity: Naphthalen-1-ylmethyl vs. Alternative Aryl Substituents

The naphthalen-1-ylmethyl group in CAS 2034253-12-6 imparts significantly higher calculated lipophilicity (cLogP) and a larger planar aromatic surface area compared to alternative substituents found in the bifuran-urea series, such as 2-methoxyethyl (CAS 2034594-66-4), o-tolyl, or benzo[d][1,3]dioxol-5-yl (CAS 2034252-99-6) [1]. This property differentiation has direct consequences for target binding: at VR1/TRPV1, potent antagonists typically require a substantial hydrophobic group to occupy the vanilloid binding pocket [2]; at kinase ATP-binding sites, the naphthalene ring can engage in edge-to-face or π-π stacking interactions with active-site tyrosine or phenylalanine residues, as observed for naphthyl-urea kinase inhibitors . The 2-methoxyethyl analog (MW 264.28) has a molecular weight approximately 82 Da lower and lacks the extended aromatic surface, making it pharmacokinetically and pharmacodynamically non-equivalent. This differentiation supports the selection of CAS 2034253-12-6 specifically when hydrophobic pocket occupancy or aromatic stacking is hypothesized to drive target affinity.

Lipophilicity π-π stacking Drug-likeness cLogP

GSK-3β Kinase Inhibition: Substituent-Dependent Potency in the Bifuran-Urea Series

Within the bifuran-urea compound class, GSK-3β inhibitory activity is highly sensitive to the aromatic substituent. The 4-chlorobenzyl analog of the 2,3'-bifuran series exhibits GSK-3β inhibition with an IC50 of approximately 140 nM . While this datum is for a 2,3'-bifuran regioisomer with a 4-chlorobenzyl substituent rather than for CAS 2034253-12-6, it demonstrates that the bifuran-urea scaffold is competent for kinase active-site binding. The naphthalen-1-ylmethyl group in CAS 2034253-12-6 presents a different steric and electronic profile compared to 4-chlorobenzyl: the naphthalene provides a larger, more polarizable aromatic surface for hydrophobic pocket interactions, while lacking the halogen-bonding capacity of the 4-chloro substituent . This substitution difference is expected to shift kinase selectivity profiles. Procurement of the naphthalen-1-ylmethyl analog is therefore justified when screening against kinase panels where naphthalene-based type II or type III kinase inhibitor chemotypes are being explored [1].

GSK-3β inhibition Kinase inhibitor Cancer target

VR1/TRPV1 Antagonism Patent Pedigree: Naphthyl-Urea Pharmacophore Validation

The bifuran-naphthyl urea chemotype of CAS 2034253-12-6 maps onto the structural space claimed in Bayer HealthCare AG patents for urea derivatives as VR1 (TRPV1) antagonists [1]. These patents disclose that urea derivatives with specific aryl and heteroaryl substitution patterns exhibit vanilloid receptor antagonistic activity useful for treating urge urinary incontinence, overactive bladder, chronic pain, and neuropathic pain [2]. The patent disclosures explicitly cover naphthylurea derivatives, establishing that the naphthalene-urea substructure present in CAS 2034253-12-6 is a validated pharmacophore for VR1 antagonism. While the patents do not provide IC50 values for the specific bifuran-naphthyl combination, the presence of the naphthalen-1-ylmethyl group—rather than a simple phenyl or benzyl group—aligns with the patent SAR showing that extended aromatic systems enhance VR1 binding [3]. This patent validation makes CAS 2034253-12-6 a higher-priority procurement candidate for VR1-focused programs compared to bifuran-urea analogs with smaller or non-aromatic substituents that fall outside the preferred SAR space.

VR1 antagonist TRPV1 Pain target Overactive bladder

Recommended Application Scenarios for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034253-12-6)


VR1/TRPV1 Antagonist Screening and Pain Target Lead Optimization

CAS 2034253-12-6 is most appropriately deployed in VR1/TRPV1 antagonist screening cascades where the naphthalen-1-ylmethyl urea substructure has been validated by Bayer's patent disclosures as a privileged pharmacophore for vanilloid receptor antagonism . Procurement of this specific 2,2'-bifuran regioisomer is recommended when structure-activity relationship (SAR) studies aim to evaluate the impact of bifuran conformational rigidity on VR1 binding, particularly in comparison with the 2,3'-bifuran regioisomer or simpler furan-containing analogs . The compound is suitable for use in calcium flux assays (FLIPR) or patch-clamp electrophysiology in TRPV1-expressing cell lines to establish potency and selectivity parameters.

Urea Transporter (UT-B) Inhibitor Screening for Diuretic Drug Discovery

For programs targeting urea transporter B (UT-B) as a sodium-sparing diuretic mechanism, CAS 2034253-12-6 represents a member of the bifuran-urea inhibitor class with demonstrated UT-B engagement by close structural analogs . The compound is recommended for inclusion in UT-B inhibition panels alongside known UT-B inhibitors to profile the contribution of the naphthalen-1-ylmethyl hydrophobic group to transport inhibition potency. Assay conditions should employ rat erythrocyte UT-B or recombinant UT-B expressed in MDCK cells, with spectrophotometric or fluorescent readouts of urea flux .

Kinase Selectivity Profiling with Focus on GSK-3β and Related CMGC Kinases

Given the class-level evidence for GSK-3β inhibition by bifuran-urea analogs (IC50 ≈ 140 nM for a 4-chlorobenzyl-substituted derivative ), CAS 2034253-12-6 is recommended for kinase selectivity panel screening against GSK-3β and related CMGC family kinases. The naphthalen-1-ylmethyl group introduces an extended aromatic surface capable of π-stacking interactions distinct from halogenated benzyl analogs, potentially yielding a shifted selectivity fingerprint. This compound is suitable for use in TR-FRET-based kinase activity assays or radiometric filter-binding assays at ATP concentrations near the Km for the kinase of interest.

Physicochemical Property Benchmarking for CNS Penetrance Assessment

With a molecular weight of 346.39 g/mol, moderate calculated lipophilicity, and the presence of both a conformationally constrained bifuran and an extended naphthalene aromatic system, CAS 2034253-12-6 offers a useful probe for benchmarking physicochemical determinants of CNS penetration within the bifuran-urea chemical series . The compound can be employed in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell permeability studies to generate comparative data against lower-MW analogs (e.g., 2-methoxyethyl derivative, MW 264.28) and against other naphthalene-containing CNS-targeted urea chemotypes .

Quote Request

Request a Quote for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.